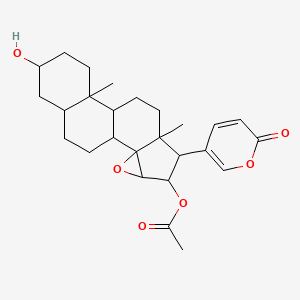![molecular formula C19H32N4O4 B13386496 2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(diaminomethylideneamino)pentanoic acid: and 2-[4-(2-methylpropyl)phenyl]propanoic acid are two distinct compounds with significant roles in various scientific fields
準備方法
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Synthetic Route: Arginine can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Reaction Conditions: The reaction typically requires acidic or basic conditions for hydrolysis and is conducted at room temperature.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Synthetic Route: Ibuprofen is synthesized through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Reaction Conditions: The reaction requires a Lewis acid catalyst such as aluminum chloride and is conducted at elevated temperatures.
Arginine:
Fermentation: Industrial production of arginine often involves microbial fermentation using genetically engineered bacteria such as Escherichia coli.
Purification: The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization.
Ibuprofen:
Chemical Synthesis: Ibuprofen is produced on an industrial scale through a multi-step chemical synthesis process, starting from isobutylbenzene.
Purification: The crude product is purified through recrystallization and distillation to obtain high-purity ibuprofen.
化学反応の分析
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Oxidation: Arginine can undergo oxidation to form ornithine and urea.
Reduction: It can be reduced to form agmatine.
Substitution: Arginine can participate in substitution reactions to form various derivatives.
Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution.
Major Products: Ornithine, urea, agmatine, and alkylated arginine derivatives.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Oxidation: Ibuprofen can be oxidized to form hydroxy and keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Ibuprofen can undergo substitution reactions to form ester and amide derivatives.
Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various acylating agents for substitution.
Major Products: Hydroxyibuprofen, ketoibuprofen, ibuprofen esters, and ibuprofen amides.
科学的研究の応用
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Plays a crucial role in the urea cycle and nitric oxide synthesis.
Medicine: Used as a dietary supplement to improve cardiovascular health and enhance athletic performance.
Industry: Used in the production of cosmetics and food additives.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Chemistry: Used as a model compound in the study of NSAIDs.
Biology: Studied for its effects on inflammation and pain pathways.
Medicine: Widely used as an over-the-counter pain reliever and anti-inflammatory agent.
Industry: Used in the formulation of various pharmaceutical products.
作用機序
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Mechanism: Arginine is metabolized to nitric oxide, which acts as a vasodilator and helps regulate blood flow.
Molecular Targets: Nitric oxide synthase enzymes.
Pathways: Involved in the urea cycle and nitric oxide synthesis pathways.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Mechanism: Ibuprofen inhibits cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.
Molecular Targets: COX-1 and COX-2 enzymes.
Pathways: Involved in the arachidonic acid pathway.
類似化合物との比較
2-Amino-5-(diaminomethylideneamino)pentanoic acid (Arginine):
Similar Compounds: Ornithine, citrulline, lysine.
Uniqueness: Arginine is unique in its ability to produce nitric oxide, which has various physiological effects.
2-[4-(2-methylpropyl)phenyl]propanoic acid (Ibuprofen):
Similar Compounds: Aspirin, naproxen, diclofenac.
Uniqueness: Ibuprofen is known for its balanced efficacy and safety profile, making it one of the most widely used NSAIDs.
特性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCOJNYCFNSJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
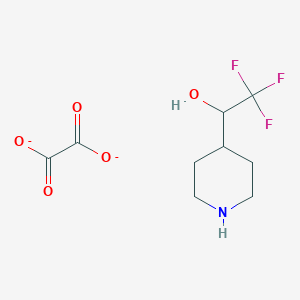

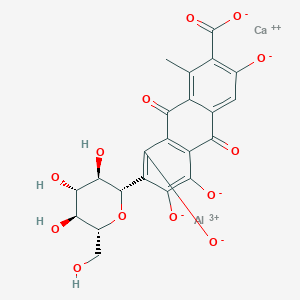
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
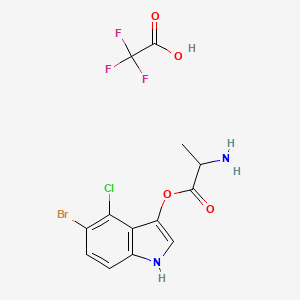
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

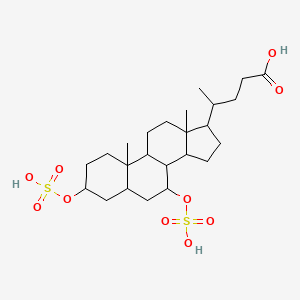
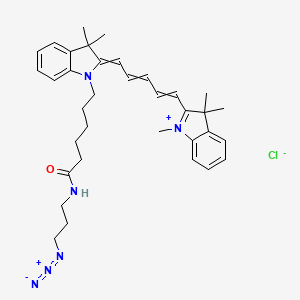
![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)

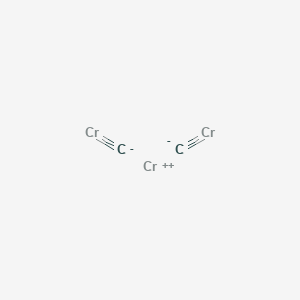
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
